N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 2-chloro-4-methylphenyl group attached to the acetamide nitrogen and a 2-ethylquinazolin-4-yl moiety linked via an ether oxygen (Fig. 1).
Molecular Formula: C₉₉H₁₇ClN₃O₂ (hypothetical calculation based on analogs)
Molecular Weight: ~349.82 g/mol (estimated)
Key Features:
- Chlorine atom at the ortho position of the phenyl ring: Enhances electronic interactions and stability.
- Methyl group at the para position: Modulates steric effects.
- Ethyl group on the quinazoline ring: Increases lipophilicity compared to methyl analogs.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-17-21-15-7-5-4-6-13(15)19(23-17)25-11-18(24)22-16-9-8-12(2)10-14(16)20/h4-10H,3,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBSZUSSCQKKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethylamine, under acidic or basic conditions.
Acetamide Formation: The acetamide linkage is formed by reacting the quinazoline derivative with 2-chloro-4-methylphenylamine in the presence of acetic anhydride or another acylating agent.
Final Coupling: The final step involves coupling the quinazoline and phenylamine derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) could reduce the acetamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols; solvents like dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit a specific enzyme by binding to its active site or act as an antagonist at a receptor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Impact
The target compound’s structural analogs differ primarily in substituents on the phenyl and quinazoline rings. These variations influence physicochemical properties, pharmacokinetics, and biological activity.
Table 1: Comparison of Key Structural Analogs
Physicochemical Properties
- Solubility: The chlorine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs (e.g., L874-0092 in ) due to increased hydrophobicity.
- Crystallinity : Crystal structures of analogs (e.g., ) suggest that bulky substituents (e.g., 2,4,6-trimethylphenyl in ) induce steric strain, leading to distinct packing arrangements and melting points .
Key Research Findings
Crystal Structure Insights : Analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () exhibit planar amide groups and hydrogen-bonded dimers, suggesting similar behavior in the target compound .
Activity Trends : Methyl and ethyl substituents on quinazoline correlate with varying potency in enzyme inhibition assays, with ethyl groups often providing a balance between lipophilicity and steric tolerance .
Thermal Stability : Higher molecular weight analogs (e.g., ) show elevated predicted boiling points (~487.7°C), indicating robust thermal stability .
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the class of quinazoline derivatives. Compounds in this class are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 344.82 g/mol |
| CAS Number | 1461705-45-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It has the potential to bind to various receptors, modulating cellular responses and signaling pathways.
- Signal Transduction Interference : The compound may disrupt signal transduction pathways linked to inflammation and cancer progression.
Preliminary studies suggest that the compound's effectiveness is linked to its ability to modulate inflammatory responses and inhibit tumor growth through these mechanisms .
Biological Activity Studies
Research has demonstrated the compound's potential in various biological assays:
Antimicrobial Activity
This compound has shown promising results against several pathogens. In vitro studies indicated that it possesses significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing effective inhibition at low concentrations.
Anticancer Properties
A study focusing on structure-activity relationships (SAR) highlighted the compound's potential as an anticancer agent. It was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induces apoptosis and inhibits cell proliferation effectively, with IC50 values in the micromolar range .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of quinazoline derivatives, including this compound. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, indicating its potential for therapeutic use in treating bacterial infections .
- Case Study on Cancer Cell Lines : In a comparative analysis of various quinazoline derivatives, this compound exhibited superior cytotoxicity against MCF7 breast cancer cells. The study concluded that modifications to the quinazoline core could enhance anticancer activity .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the quinazoline core significantly influence biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances lipophilicity and receptor binding affinity, contributing to increased potency against target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
